molecular formula C17H12ClN5O B13369568 1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Katalognummer: B13369568
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: LWFUFNQVXDSKSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a cyanophenyl group. This compound is of interest due to its potential biological activities and its role in the development of new materials and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.

    Attachment of the Cyanophenyl Group: The cyanophenyl group is added through a nucleophilic substitution reaction, utilizing cyanobenzene derivatives.

    Final Coupling: The final step involves coupling the triazole ring with the chlorophenyl and cyanophenyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-chlorophenyl)-3-(2-cyanophenyl)urea: Shares structural similarities but differs in the functional groups attached to the core structure.

    1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Similar core structure with different functional groups.

Uniqueness

1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C17H12ClN5O

Molekulargewicht

337.8 g/mol

IUPAC-Name

1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H12ClN5O/c1-11-20-16(22-23(11)14-7-4-6-13(18)9-14)17(24)21-15-8-3-2-5-12(15)10-19/h2-9H,1H3,(H,21,24)

InChI-Schlüssel

LWFUFNQVXDSKSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.